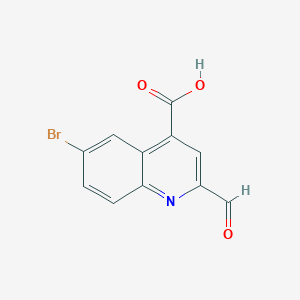
6-Bromo-2-formylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-formylquinoline-4-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position, a formyl group at the 2nd position, and a carboxylic acid group at the 4th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-formylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of quinoline derivatives followed by formylation and carboxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-formylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 6-Bromo-2-carboxyquinoline-4-carboxylic acid.
Reduction: 6-Bromo-2-hydroxyquinoline-4-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Bromo-2-formylquinoline-4-carboxylic acid is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. It is investigated for its role in modulating biological pathways and its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its chemical properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 6-Bromo-2-formylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The formyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
6-Bromoquinoline-4-carboxylic acid: Lacks the formyl group at the 2nd position.
2-Formylquinoline-4-carboxylic acid: Lacks the bromine atom at the 6th position.
6-Bromo-2-methylquinoline-4-carboxylic acid: Has a methyl group instead of a formyl group at the 2nd position.
Uniqueness: 6-Bromo-2-formylquinoline-4-carboxylic acid is unique due to the combination of the bromine atom, formyl group, and carboxylic acid group on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
786659-20-9 |
|---|---|
Molecular Formula |
C11H6BrNO3 |
Molecular Weight |
280.07 g/mol |
IUPAC Name |
6-bromo-2-formylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H6BrNO3/c12-6-1-2-10-8(3-6)9(11(15)16)4-7(5-14)13-10/h1-5H,(H,15,16) |
InChI Key |
HLSLKYFADXCFSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















